molecular formula C14H10Cl2N2OS2 B2517457 2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide CAS No. 476627-57-3

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide

Cat. No.: B2517457
CAS No.: 476627-57-3
M. Wt: 357.27
InChI Key: URMDLQHAIDNJFU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents and solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the application and the specific biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide: Shares a similar core structure but with a pyrazine ring instead of a thiophene ring.

    2,3-dichloro-5,6-dicyano-1,4-benzoquinone: Another compound with chlorine and cyano groups but with a benzoquinone core.

Uniqueness

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for specific interactions with biological targets and its versatility in chemical reactions makes it a valuable compound for research and industrial applications .

Biological Activity

2,5-Dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H12Cl2N2OSC_{16}H_{12}Cl_2N_2OS, with a molecular weight of approximately 351.25 g/mol. Its structural features include a dichlorobenzamide moiety and a cyano-tetrahydrobenzo[b]thiophene group. These characteristics suggest a diverse range of potential interactions with biological targets.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes by binding to their active sites. This interaction can lead to various biological effects such as:

  • Anticancer Activity : The compound has shown promise in suppressing tumor cell growth through enzyme inhibition.
  • Anti-inflammatory Effects : Its structural components allow it to modulate inflammatory pathways effectively.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Cytostatic Activity : Studies have demonstrated its ability to inhibit cancer cell proliferation.
  • Antitubercular Activity : Preliminary findings suggest potential efficacy against tuberculosis pathogens.
  • Anti-inflammatory Properties : It has been associated with reduced inflammatory markers in various assays.

Data Table: Summary of Biological Activities

Activity Type Description Source
CytostaticInhibits cancer cell proliferation
AntitubercularPotential efficacy against TB
Anti-inflammatoryModulates inflammatory pathways

Study 1: Cytostatic Effects

A study conducted on azomethine derivatives related to thiophene compounds revealed significant cytostatic effects. The results indicated that derivatives similar to this compound exhibited potent inhibitory effects on various cancer cell lines. The structure–activity relationship (SAR) analysis suggested that specific substituents enhance biological activity.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of thiophene derivatives. The findings indicated that compounds like this compound could significantly reduce pro-inflammatory cytokines in vitro. This suggests a promising avenue for developing anti-inflammatory medications based on this scaffold.

Properties

IUPAC Name

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS2/c15-11-5-8(12(16)21-11)13(19)18-14-9(6-17)7-3-1-2-4-10(7)20-14/h5H,1-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMDLQHAIDNJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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